molecular formula C19H22ClNO B011661 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride CAS No. 104829-17-6

1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride

Cat. No. B011661
M. Wt: 315.8 g/mol
InChI Key: ZTPLONRSKXASNK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

1-(9,10-dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)12-11-18(21)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19;/h3-10,19H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPLONRSKXASNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542360
Record name 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride

CAS RN

104829-17-6
Record name 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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